2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-11(15)9-7-8(3-4-10(9)14)18(16,17)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBKNNLAVRDQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide typically involves the reaction of 2-hydroxy-5-nitrobenzamide with pyrrolidine-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Bases like triethylamine (TEA) and solvents such as dichloromethane (DCM) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- The 2-acylamino substituent in AA analogs (e.g., compound 17) is crucial for PCAF HAT inhibition (79% activity at 100 μM) . Replacing this with a hydroxy group (as in the target compound) may reduce activity unless compensated by other substituents.
Physicochemical Properties and Substituent Effects
Key Implications :
- The pyrrolidine sulfonyl group balances solubility and permeability, a favorable trait for drug development.
Biological Activity
2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is a compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. It has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity.
Chemical Structure
The structure of this compound is characterized by a hydroxyl group, a sulfonyl group, and a pyrrolidine moiety attached to a benzamide framework. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O4S |
| Molecular Weight | 270.3 g/mol |
| CAS Number | 790271-28-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrrolidine derivatives has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.
In vitro studies demonstrated that these compounds can reduce cell viability significantly, suggesting their potential as chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study: Anticancer Efficacy
In a comparative study, several pyrrolidine derivatives were tested for their cytotoxic effects on A549 cells. The results showed that certain derivatives reduced cell viability to as low as 66% compared to control groups treated with standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Compounds within this class have demonstrated effective inhibition of bacterial growth, making them candidates for further development in treating resistant infections.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinically significant pathogens. The results indicated that some compounds exhibited selective antimicrobial activity against multidrug-resistant strains, showcasing their potential in combating resistant infections.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a critical role in inhibiting enzymes involved in cancer cell proliferation.
- Cell Membrane Interaction : The hydrophobic regions of the molecule can interact with cellular membranes, facilitating cellular uptake and subsequent action.
- Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant reduction in A549 cell viability; apoptosis induction observed. |
| Antimicrobial Activity | Effective against multidrug-resistant Staphylococcus aureus. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide, and how do reaction parameters affect yield?
- Answer : The synthesis typically involves sulfonylation of a hydroxybenzamide precursor using pyrrolidine sulfonyl derivatives. Critical parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of hydroxybenzamide to pyrrolidine sulfonyl chloride is recommended to minimize side reactions.
- Temperature control : Heating at 100–150°C in aprotic solvents (e.g., DMF) for 12–24 hours ensures complete conversion .
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures improves purity. Yields ≥85% are achievable with optimized conditions .
Q. Which spectroscopic techniques are prioritized for structural validation of this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Characteristic peaks for the sulfonyl-pyrrolidine moiety (δ ~3.3 ppm for pyrrolidine protons) and benzamide carbonyl (δ ~167 ppm in ¹³C) .
- FT-IR : Bands at ~1670 cm⁻¹ (amide C=O) and ~1370 cm⁻¹ (sulfonyl S=O) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
- Answer :
- Solubility screening : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) at 25°C. Use UV-Vis spectroscopy or HPLC to quantify solubility thresholds .
- Stability studies : Monitor degradation under acidic/basic conditions (pH 2–12) and elevated temperatures (40–80°C) via periodic HPLC analysis .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) predict the electronic properties and solvent interactions of this compound?
- Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare results with experimental UV-Vis spectra .
- Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate solvation effects in protic (water) vs. aprotic (DMF) solvents, correlating with experimental solubility data .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Answer :
- Functional group variation : Replace the pyrrolidine sulfonyl group with other heterocycles (e.g., piperidine) and assess antimicrobial activity via MIC assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify binding interactions with target proteins (e.g., bacterial enzymes) .
Q. What experimental approaches resolve contradictions between theoretical and empirical data (e.g., solubility discrepancies)?
- Answer :
- Data triangulation : Cross-validate computational solubility predictions (e.g., COSMO-RS) with experimental measurements in multiple solvents. Adjust force field parameters in simulations to align with observed trends .
- Error analysis : Investigate impurities (via LC-MS) or polymorphic forms (via XRD) that may skew experimental results .
Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?
- Answer :
- Catalyst screening : Test bases like K₂CO₃ or Et₃N to enhance sulfonylation efficiency. Evidence shows K₂CO₃ in DMF reduces byproduct formation .
- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. What protocols ensure safe handling and waste management of this compound in laboratory settings?
- Answer :
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis. Store waste in labeled containers for professional disposal, as sulfonamide derivatives may exhibit toxicity .
- Neutralization : Treat acidic/basic waste with appropriate buffers before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
